molecular formula C24H22N2O5 B1242404 4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid

4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid

Cat. No. B1242404
M. Wt: 418.4 g/mol
InChI Key: FQNNAFOMUPWSSO-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[3-ethoxy-4-[(2-methylphenyl)-oxomethoxy]phenyl]methylidene]hydrazinyl]benzoic acid is a carbonyl compound.

Scientific Research Applications

Anticonvulsant and Neurotoxicity Evaluation

  • Research Focus : Investigation of pyrimidine-5-carbonitrile derivatives, including 4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid, for anticonvulsant and neurotoxicity effects.
  • Key Findings : Some compounds in this series demonstrated significant anticonvulsant activity at low doses, suggesting potential for seizure prevention.
  • Source : Shaquiquzzaman et al., 2012, Saudi Pharmaceutical Journal
  • Research Focus : Synthesis of novel inhibitors targeting Hsp90, a heat shock protein implicated in cancer and other diseases.
  • Key Findings : Certain derivatives showed effective inhibition of Hsp90, indicating potential for cancer therapy.
  • Source : Wang Xiao-long, 2011, Chinese Journal of Synthetic Chemistry
  • Research Focus : Development of copper(II) complexes involving acylhydrazone derivatives for DNA binding and cleavage activities.
  • Key Findings : These complexes demonstrated the ability to bind and cleave DNA, suggesting applications in molecular biology and medicine.
  • Source : Gökçe & Gup, 2013, Applied Organometallic Chemistry
  • Research Focus : Creation of new O,N,O-tridentate ligands for forming metal complexes.
  • Key Findings : These compounds successfully formed nickel(ii) and copper(ii) complexes, indicating potential in chemical synthesis and catalysis.
  • Source : Kudyakova et al., 2009, Russian Chemical Bulletin
  • Research Focus : Study of Cu(II) and Co(II) complexes for isomerization and activation of cyano groups.
  • Key Findings : Demonstrated the potential of these complexes in catalyzing selective oxidation reactions.
  • Source : Mahmudov et al., 2014, Inorganic Chemistry
  • Research Focus : Development of new compounds for antimicrobial activities.
  • Key Findings : The synthesized compounds showed promising results against various bacteria and fungi.
  • Source : Sarvaiya et al., 2019, IARJSET
  • Research Focus : Exploration of the nonlinear optical properties of hydrazone derivatives for photonic applications.
  • Key Findings : The materials exhibited reverse saturable absorption, showing promise for use in photonic devices.
  • Source : Nair et al., 2022, Laser and Particle BeamsThese studies highlight the diverse applications of 4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid in scientific research, spanning from medicinal chemistry to materials science.

properties

Product Name

4-[(2E)-2-(3-ethoxy-4-{[(2-methylphenyl)carbonyl]oxy}benzylidene)hydrazinyl]benzoic acid

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

4-[(2E)-2-[[3-ethoxy-4-(2-methylbenzoyl)oxyphenyl]methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C24H22N2O5/c1-3-30-22-14-17(15-25-26-19-11-9-18(10-12-19)23(27)28)8-13-21(22)31-24(29)20-7-5-4-6-16(20)2/h4-15,26H,3H2,1-2H3,(H,27,28)/b25-15+

InChI Key

FQNNAFOMUPWSSO-MFKUBSTISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC=CC=C3C

SMILES

CCOC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC=CC=C3C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)OC(=O)C3=CC=CC=C3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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